Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

2-(trifluoromethyl)cyclopentan-1-one structure
95524-19-9 structure
Product Name:2-(trifluoromethyl)cyclopentan-1-one
Número CAS:95524-19-9
MF:C6H7F3O
Megavatios:152.114392518997
MDL:MFCD08166673
CID:803246
PubChem ID:11321050
Update Time:2024-10-25

2-(trifluoromethyl)cyclopentan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 2-(Trifluoromethyl)cyclopentanone
    • 2-(trifluoromethyl)cyclopentan-1-one
    • 2-TRIFLUOROMETHYLCYCLOPENTANONE
    • Cyclopentanone,2-(trifluoromethyl)-
    • 2-(Trifluoromethyl)-Cyclopentanone
    • Cyclopentanone, 2-(trifluoromethyl)
    • 2-(Trifluoromethyl)cyclopentanone (ACI)
    • 2-Trifluoromethyl-cyclopentanone
    • AKOS006284242
    • MFCD08166673
    • CS-15870
    • CS-0060764
    • W18406
    • 95524-19-9
    • DTXSID30462197
    • Cyclopentanone, 2-(trifluoromethyl)-
    • LQVDWRMXWKNZNG-UHFFFAOYSA-N
    • EN300-1601078
    • DB-088880
    • MDL: MFCD08166673
    • Renchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
    • Clave inchi: LQVDWRMXWKNZNG-UHFFFAOYSA-N
    • Sonrisas: O=C1C(C(F)(F)F)CCC1

Atributos calculados

  • Calidad precisa: 152.04500
  • Masa isotópica única: 152.04489933g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 150
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 17.1Ų

Propiedades experimentales

  • PSA: 17.07000
  • Logp: 1.91790

2-(trifluoromethyl)cyclopentan-1-one Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-(trifluoromethyl)cyclopentan-1-one PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB03098-1g
2-(trifluoromethyl)cyclopentanone
95524-19-9 95%
1g
$625 2023-09-07
Chemenu
CM420184-100mg
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%+
100mg
$108 2024-07-18
Chemenu
CM420184-250mg
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%+
250mg
$185 2024-07-18
eNovation Chemicals LLC
Y0995921-1g
2-(trifluoromethyl)cyclopentanone
95524-19-9 95%
1g
$450 2024-08-02
eNovation Chemicals LLC
Y1126232-250mg
2-Trifluoromethyl-cyclopentanone
95524-19-9 95%
250mg
$315 2024-07-28
eNovation Chemicals LLC
Y1126232-500mg
2-Trifluoromethyl-cyclopentanone
95524-19-9 95%
500mg
$500 2024-07-28
eNovation Chemicals LLC
Y1126232-1g
2-Trifluoromethyl-cyclopentanone
95524-19-9 95%
1g
$890 2024-07-28
eNovation Chemicals LLC
Y1126232-5g
2-Trifluoromethyl-cyclopentanone
95524-19-9 95%
5g
$3355 2024-07-28
Chemenu
CM420184-1g
Cyclopentanone, 2-(trifluoromethyl)-
95524-19-9 95%+
1g
$462 2024-07-18
Enamine
EN300-1601078-0.05g
2-(trifluoromethyl)cyclopentan-1-one
95524-19-9 95%
0.05g
$168.0 2023-06-04

2-(trifluoromethyl)cyclopentan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  0 °C
Referencia
Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexes
Tomita, Yuichi; Itoh, Yoshimitsu; Mikami, Koichi, Chemistry Letters, 2008, 37(10), 1080-1081

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Diethylzinc ;  30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane ,  Oxygen ;  20 h, -78 °C
Referencia
Zincate-type enolate for radical α-trifluoromethylation
Tomita, Yuichi; Ichikawa, Yoshiyuki; Itoh, Yoshimitsu; Kawada, Kosuke; Mikami, Koichi, Tetrahedron Letters, 2007, 48(50), 8922-8925

Métodos de producción 3

Condiciones de reacción
Referencia
Photochemistry of 2-(perfluoroalkyl)cycloalkanones
Semisch, Christoph; Margaretha, Paul, Journal of Fluorine Chemistry, 1986, 30(4), 471-5

Métodos de producción 4

Condiciones de reacción
Referencia
Preparation of α-trifluoromethyl ketones
, Japan, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfane
Kirij, N. V.; Pasenok, S. V.; Yagupolskii, Y. L.; Tyrra, W.; Naumann, D., Journal of Fluorine Chemistry, 2000, 106(2), 217-221

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetonitrile ,  Water ;  241 min, 20 - 25 °C
Referencia
Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates
Vil, Vera A.; Merkulova, Valentina M.; Ilovaisky, Alexey I.; Paveliev, Stanislav A. ; Nikishin, Gennady I.; et al, Organic Letters, 2021, 23(13), 5107-5112

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Triethylborane ,  Oxygen ;  24 h, rt
Referencia
Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzinc
Kawauchi, Susumu; Hayashi, Yoshihiro; Tomita, Yuichi; Hashimoto, Ryota; Honda, Kazuya; et al, Heterocycles, 2015, 90(2), 907-917

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Hexane ;  1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane ,  Oxygen Solvents: Hexane ;  24 h, -78 °C
1.3 Solvents: Acetic acid ,  Tetrahydrofuran
Referencia
Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane
, Japan, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C
1.2 Reagents: Triethylborane ,  Oxygen ;  24 h, rt
Referencia
Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with Dialkylzinc
Mikami, Koichi; Tomita, Yuichi; Ichikawa, Yoshiyuki; Amikura, Kazutoshi; Itoh, Yoshimitsu, Organic Letters, 2006, 8(21), 4671-4673

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ;  15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  -78 °C → rt
Referencia
Radical trifluoromethylation of ketone Li enolates
Itoh, Yoshimitsu; Mikami, Koichi, Tetrahedron, 2006, 62(30), 7199-7203

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ;  15 s
1.4 Reagents: Acetic acid Solvents: Water ;  5 min, -78 °C; -78 °C → rt
Referencia
Facile Radical Trifluoromethylation of Lithium Enolates
Itoh, Yoshimitsu; Mikami, Koichi, Organic Letters, 2005, 7(22), 4883-4885

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ;  30 min, -78 °C
1.3 Reagents: Triethylborane ;  2 h, -78 °C
1.4 Reagents: Acetic acid ;  -78 °C → rt
Referencia
Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical termination
Itoh, Yoshimitsu; Mikami, Koichi, Journal of Fluorine Chemistry, 2006, 127(4-5), 539-544

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol ,  Water ;  12 h, 30 °C
Referencia
Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl Ketones
Su, Xiaolong; Huang, Honggui; Yuan, Yaofeng; Li, Yi, Angewandte Chemie, 2017, 56(5), 1338-1341

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ,  Water ;  3 h, 30 ± 5 °C
Referencia
Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexes
Choi, Geunho ; Lee, Geun Seok ; Park, Beomsoon ; Kim, Dongwook ; Hong, Soon Hyeok, Angewandte Chemie, 2021, 60(10), 5467-5474

2-(trifluoromethyl)cyclopentan-1-one Raw materials

2-(trifluoromethyl)cyclopentan-1-one Preparation Products

2-(trifluoromethyl)cyclopentan-1-one Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one
Número de pedido:A902231
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:10
Precio ($):337.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one
A902231
Pureza:99%
Cantidad:1g
Precio ($):337.0